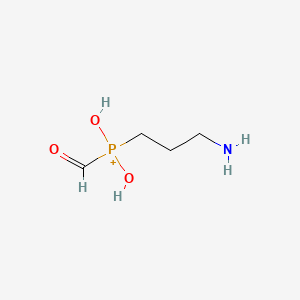
(3-Amino-propyl)-hydroxymethyl-phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-propyl)-hydroxymethyl-phosphinic acid is an organophosphorus compound with the molecular formula C4H12NO3P It is characterized by the presence of an amino group, a hydroxymethyl group, and a phosphinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-propyl)-hydroxymethyl-phosphinic acid can be achieved through the phospha-Mannich reaction. This involves the reaction of hypophosphorous acid (H3PO2) with secondary amines and formaldehyde in an acidic medium such as acetic acid (AcOH). The reaction typically yields aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of the phospha-Mannich reaction can be scaled up for industrial synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-propyl)-hydroxymethyl-phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
(3-Amino-propyl)-hydroxymethyl-phosphinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biologically active molecule, particularly in enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (3-Amino-propyl)-hydroxymethyl-phosphinic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
3-Aminopropylphosphonic acid: Similar structure but lacks the hydroxymethyl group.
Hexamethylphosphoramide: Contains a phosphoramide group instead of a phosphinic acid group.
Uniqueness: (3-Amino-propyl)-hydroxymethyl-phosphinic acid is unique due to the presence of both an amino group and a hydroxymethyl group attached to the phosphinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C4H11NO3P+ |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3-aminopropyl-formyl-dihydroxyphosphanium |
InChI |
InChI=1S/C4H11NO3P/c5-2-1-3-9(7,8)4-6/h4,7-8H,1-3,5H2/q+1 |
InChI Key |
WKJVZSFFUHQPOM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C[P+](C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


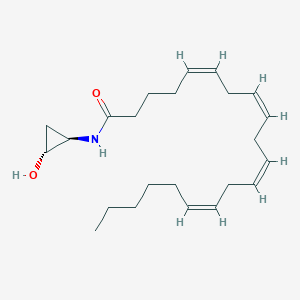

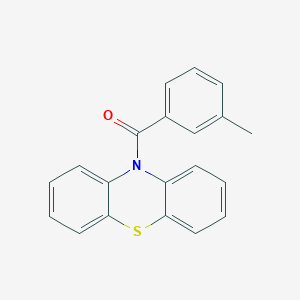
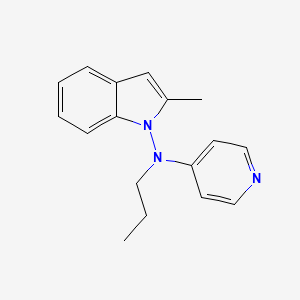
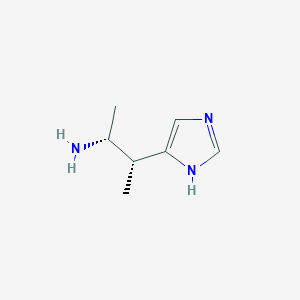
![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)

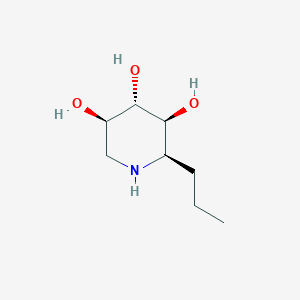
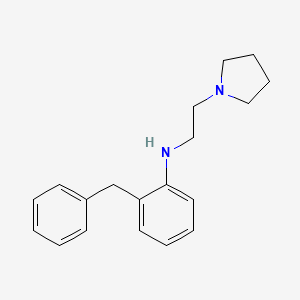
![(2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine](/img/structure/B10838194.png)

![9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine](/img/structure/B10838203.png)
![2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine](/img/structure/B10838207.png)

